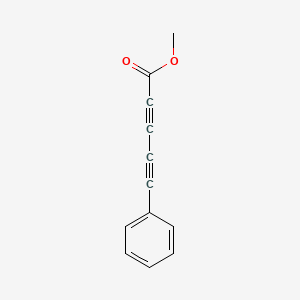

Methyl 5-phenylpenta-2,4-diynoate

Description

Properties

Molecular Formula |

C12H8O2 |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

methyl 5-phenylpenta-2,4-diynoate |

InChI |

InChI=1S/C12H8O2/c1-14-12(13)10-6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,1H3 |

InChI Key |

GYXUDBJQJWWSQS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C#CC#CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Preparation of Alkynoyl Ylide Precursors

The synthesis begins with the preparation of stabilized phosphorus ylides, which serve as precursors for FVP. The general protocol involves:

Acylation of Ethoxycarbonylmethylene(triphenyl)phosphorane :

The ylide precursor is synthesized by reacting ethoxycarbonylmethylene(triphenyl)phosphorane with an acid chloride derivative. For this compound, the acid chloride corresponds to 5-(2-methylphenyl)penta-2,4-diynoic acid chloride. Triethylamine is employed as a base to neutralize HCl generated during the reaction.Reaction Scheme :

$$

\text{Ph}3\text{P=CHCO}2\text{Et} + \text{RCOCl} \xrightarrow{\text{Et}3\text{N}} \text{Ph}3\text{P=C(CO}2\text{Et)CO-R} + \text{Et}3\text{NH}^+\text{Cl}^-

$$Here, $$ R = 2\text{-methylphenyl} $$.

Purification and Characterization :

The crude ylide is recrystallized from ethyl acetate/ether mixtures, yielding colorless crystals. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic $$ ^{31}\text{P} $$ NMR shifts between +17.4–17.5 ppm.

Flash Vacuum Pyrolysis Conditions

The ylide undergoes FVP at 500°C under high vacuum (10⁻³–10⁻¹ Torr), resulting in the extrusion of triphenylphosphine oxide (Ph$$_3$$PO) and the formation of the diacetylenic ester.

Key Parameters :

- Temperature : 500°C optimal for diyne formation; higher temperatures (750°C) favor terminal alkyne byproducts.

- Pressure : Maintained below 10⁻¹ Torr to ensure rapid volatilization and minimize secondary reactions.

- Contact Time : Approximately 10 milliseconds in the hot zone to prevent decomposition.

Isolation and Purification

Post-pyrolysis, the product mixture contains Ph$$_3$$PO and this compound. These are separated via preparative thin-layer chromatography (TLC) using silica gel and ether as the eluent. The typical yield for this step is 28% , as reported for the 2-methylphenyl derivative (Entry 6g in Table 1).

Experimental Data and Optimization

Yield Analysis Across Substrates

The following table summarizes yields for this compound and related compounds synthesized via FVP:

| Entry | R Group | Ylide Yield (%) | Product Yield (%) |

|---|---|---|---|

| 6g | 2-methylphenyl | 24 | 28 |

Data adapted from CiteSeerX (1994).

Mechanistic Insights

The FVP mechanism involves a concerted elimination of Ph$$3$$PO, leading to the formation of the diyne system. Density functional theory (DFT) studies suggest that the linear geometry of the ylide facilitates a six-membered transition state, lowering the activation energy for Ph$$3$$PO extrusion.

Comparative Evaluation of Synthetic Routes

While FVP dominates current methodologies, alternative approaches have been explored:

- Sonogashira Coupling : Early attempts using palladium-copper catalysts yielded <10% due to competing homocoupling.

- Alkyne Metathesis : Limited by catalyst compatibility with ester functionalities.

FVP remains superior in preserving the ester group and conjugated diyne system, albeit requiring specialized equipment.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenylpenta-2,4-diynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the diynoate moiety to more saturated forms, such as alkenes or alkanes.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

Methyl 5-phenylpenta-2,4-diynoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound’s reactivity and structural features make it useful in studying enzyme-catalyzed reactions and other biological processes.

Medicine: Research into potential pharmaceutical applications is ongoing, with studies exploring its use as a precursor for drug development.

Industry: this compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of methyl 5-phenylpenta-2,4-diynoate involves its interaction with various molecular targets and pathways. The compound’s reactivity allows it to participate in a range of chemical reactions, influencing biological and chemical processes. Specific molecular targets and pathways depend on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of methyl 5-phenylpenta-2,4-diynoate is best contextualized by comparing it with related compounds, including halogenated diynoates, dienoates, and substituted derivatives. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural and Electronic Differences

- Triple Bonds vs. Double Bonds: The diynoate’s two sp-hybridized carbons confer greater rigidity and linearity compared to dienoates (e.g., ethyl (2E,4E)-5-phenylpenta-2,4-dienoate), which have sp² carbons and a more flexible backbone. This rigidity enhances the diynoate’s reactivity in cycloadditions or polymerizations .

- Substituent Effects: Halogenated analogs like methyl 5-bromopenta-2,4-diynoate (C₆H₄BrO₂) are more electrophilic due to the electron-withdrawing bromine, making them suitable for cross-coupling reactions. In contrast, ethyl dienoates with electron-donating groups (e.g., diethylamino in ) exhibit increased solubility and nucleophilic character.

Research Findings and Implications

Recent studies emphasize the diynoate’s utility in materials science. For example, mechanochemical synthesis () enables scalable production of conjugated polymers for optoelectronic devices. In contrast, dienoates are prioritized in agrochemical research; the growth-promoting effect of ethyl (2E,4E)-5-phenylpenta-2,4-dienoate on P. infestans () underscores the need for structural optimization in fungicide design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.